Silane, dibutylchloromethyl-

Vue d'ensemble

Description

“Silane, dibutylchloromethyl-” is a type of silane compound. Silanes are organosilicon compounds that contain saturated Si–Si bonds . The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level . These organosilicon compounds feature unique intramolecular electron delocalization, low ionization potentials, polarizable electronic structure, and interaction .

Synthesis Analysis

Silane can be produced by several routes . Typically, it arises from the reaction of hydrogen chloride with magnesium silicide . It is also prepared from metallurgical-grade silicon in a two-step process . First, silicon is treated with hydrogen chloride at about 300°C to produce trichlorosilane, HSiCl3, along with hydrogen gas .

Molecular Structure Analysis

The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level . These organosilicon compounds feature unique intramolecular electron delocalization, low ionization potentials, polarizable electronic structure, and interaction .

Chemical Reactions Analysis

Silane can react with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . The silanes which can be obtained are mainly hydrido-, methyl, ethyl and phenylchlorosilanes . Silanes with higher alkyl or unsaturated moieties show low yields and are not applicable in this process .

Physical And Chemical Properties Analysis

Silane is a colourless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid . It is of practical interest as a precursor to elemental silicon . Silane with alkyl groups are effective water repellents for mineral surfaces such as concrete and masonry . Silanes with both organic and inorganic attachments are used as coupling agents .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The unique properties of a Si–Si bond prompted the design of novel disilane-bridged donor–acceptor molecules as an architecture for the creation of nonlinear optical materials . The Si–Si bridge may reduce but not fully cancel ICT between D and A moieties owing to conjugation, interaction, and low . Modification of the silane functional group is another tool to improve the properties of the silane-terminated polyethers . The current market trend requires adhesives with very fast strength build-up and faster curing .

Propriétés

IUPAC Name |

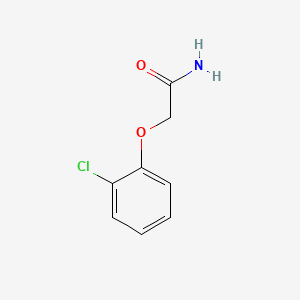

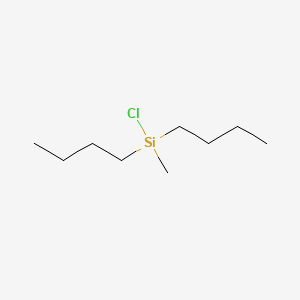

dibutyl-chloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-4-6-8-11(3,10)9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNKYALSQGWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912613 | |

| Record name | Dibutyl(chloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

996-07-6 | |

| Record name | Dibutylchloromethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dibutylchloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dibutylchloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl(chloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)

![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)

![5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-](/img/structure/B1596105.png)

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate](/img/structure/B1596106.png)

![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)